Cas no 108847-96-7 (5-Bromo-6-chloro-3-indoxyl-1,3-diacetate)
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Chemical and Physical Properties
Names and Identifiers
-
- 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate
- 3-Acetoxy-1-acetyl-5-brom-6-chlor-indol
- FT-0668005
- CTK8F9678
- AG-G-04189
- Ethynyl Estradiol 3-Acetate
- 3-acetoxy-1-acetyl-5-bromo-6-chloro-indole
- 5-BROMO-6-CHLOROINDOLYL 1,3-DIACETATE
- 19-Nor-17
- A)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol 3-Acetate
- A-pregna-1,3,5(10)-trien-20-yne-3,17-diol 3-Acetate
- 5-Bromo-6-chloro-3-indolyl-1,3-diacetate
- 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol acetate (ester)
- (1-acetyl-5-bromo-6-chloroindol-3-yl) acetate
- AMY41447
- SY070054
- DB-311752
- CS-0179167
- A895181
- 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate
- 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ylacetate
- 108847-96-7
- AKOS025395912
- MFCD06797509
- AS-67602
- 5-Bromo-6-chloroindolyl-1,3-diacetate
- 1-ACETYL-5-BROMO-6-CHLOROINDOL-3-YL ACETATE
- 1-Acetyl-5-bromo-6-chloro-3-indolyl Acetate
- N-Acetyl-5-bromo-6-chloro-indole-3-acetate, 97%
- 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate≥ 99% (HPLC)
-
- MDL: MFCD06797509
- Inchi: 1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3
- InChI Key: QOSOMKUVYQFRDU-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)C(=CN2C(C)=O)OC(C)=O)Cl
Computed Properties
- Exact Mass: 328.94500
- Monoisotopic Mass: 328.94543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 48.3Ų
Experimental Properties
- Melting Point: 171-172 ºC
- Solubility: Almost insoluble (0.043 g/l) (25 º C),
- PSA: 48.30000
- LogP: 3.64260
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 36
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B678995-500mg |
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate |
108847-96-7 | 500mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678995-1g |
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate |
108847-96-7 | 1g |
$ 65.00 | 2022-06-06 | ||
| TRC | B678995-5g |
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate |
108847-96-7 | 5g |
$ 160.00 | 2022-06-06 | ||
| Chemenu | CM231773-10g |
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate |
108847-96-7 | 95% | 10g |
$420 | 2021-08-04 | |
| Chemenu | CM231773-25g |
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate |
108847-96-7 | 95% | 25g |
$798 | 2021-08-04 | |
| Apollo Scientific | BIMB1194-250mg |
5-Bromo-6-chloroindolyl-1,3-diacetate |
108847-96-7 | 250mg |
£23.00 | 2025-02-19 | ||
| Apollo Scientific | BIMB1194-1g |
5-Bromo-6-chloroindolyl-1,3-diacetate |
108847-96-7 | 1g |
£55.00 | 2025-02-19 | ||
| Ambeed | A569924-25g |
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate |
108847-96-7 | 95+% | 25g |
$1015.0 | 2024-04-26 | |
| abcr | AB449886-1g |
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate; . |
108847-96-7 | 1g |
€109.80 | 2025-04-22 | ||
| abcr | AB449886-5g |
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate; . |
108847-96-7 | 5g |
€245.90 | 2025-04-22 |
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Suppliers
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate
Professional Introduction to 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate (CAS No. 108847-96-7)
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 108847-96-7, is a derivative of indoxyl and features both bromo and chloro substituents, making it a valuable intermediate in the synthesis of various biologically active molecules. The dual functionality of this compound allows for diverse chemical modifications, which has opened up numerous possibilities in drug discovery and development.
The structure of 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate consists of an indole core substituted with acetoxy groups at the 1 and 3 positions, while the 5 and 6 positions are occupied by bromine and chlorine atoms, respectively. This specific arrangement imparts unique reactivity that makes it particularly useful in medicinal chemistry. The presence of both halogen atoms enhances its utility as a building block for more complex molecules, enabling the construction of intricate pharmacophores.
In recent years, there has been growing interest in indole derivatives due to their broad spectrum of biological activities. Indole compounds are known for their roles in various physiological processes and have been extensively studied for their potential therapeutic applications. Among these derivatives, those containing bromo and chloro substituents have shown particular promise in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases.
One of the most compelling aspects of 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate is its versatility in synthetic chemistry. The acetoxy groups provide sites for further functionalization, allowing researchers to introduce additional moieties such as amines, alcohols, or other heterocycles. This flexibility has been leveraged in the development of novel drug candidates targeting specific disease mechanisms. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes and receptors involved in metabolic disorders.
Recent research has highlighted the potential of 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate in the synthesis of small-molecule inhibitors. These inhibitors have shown promise in preclinical studies by selectively modulating key targets associated with diseases such as diabetes and cardiovascular disorders. The compound's ability to serve as a scaffold for designing molecules with enhanced binding affinity and selectivity has made it a cornerstone in the development of next-generation therapeutics.
The pharmaceutical industry has taken note of these findings, leading to increased investment in indole-based drug discovery programs. Companies are actively exploring ways to incorporate derivatives like 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate into their pipelines to develop new treatments for unmet medical needs. This trend underscores the importance of having versatile intermediates like this one available for researchers to work with.
Moreover, the environmental impact of using such compounds has been a point of consideration in recent studies. Researchers are increasingly focusing on green chemistry principles to minimize waste and improve sustainability during synthesis. The use of 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate as an intermediate aligns with these goals by providing a synthetic route that is both efficient and environmentally friendly.
In conclusion, 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate (CAS No. 108847-96-7) represents a significant advancement in the field of medicinal chemistry. Its unique structural features make it an invaluable tool for synthesizing complex biologically active molecules. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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